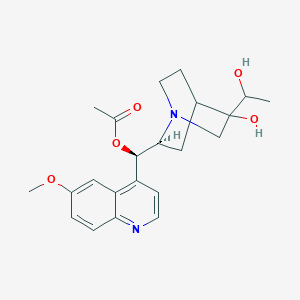
9-Acetyl-3,10-dihydroxy Hydroquinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-3,10-dihydroxy Hydroquinine is a synthetic derivative of quinine, a naturally occurring alkaloid. This compound has a molecular formula of C22H28N2O5 and a molecular weight of 400.47 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-3,10-dihydroxy Hydroquinine typically involves the acetylation of 3,10-dihydroxy hydroquinine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as pyridine or dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9-Acetyl-3,10-dihydroxy Hydroquinine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy groups to carbonyl groups.
Reduction: The compound can be reduced to form different hydroquinine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydroquinine analogs .
Wissenschaftliche Forschungsanwendungen
9-Acetyl-3,10-dihydroxy Hydroquinine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Acetyl-3,10-dihydroxy Hydroquinine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: The parent compound from which 9-Acetyl-3,10-dihydroxy Hydroquinine is derived.
Hydroquinine: Another derivative of quinine with similar chemical properties.
Chloroquine: A well-known antimalarial drug with structural similarities to quinine.
Uniqueness
This compound is unique due to its specific acetylation at the 9-position and the presence of hydroxy groups at the 3 and 10 positions. These structural features confer distinct chemical and biological properties, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C22H28N2O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[(R)-[(2S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
InChI |
InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15?,20-,21+,22?/m0/s1 |
InChI-Schlüssel |
DGPBLFZAYXMSRB-MOYPFFRSSA-N |
Isomerische SMILES |
CC(C1(CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Kanonische SMILES |
CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


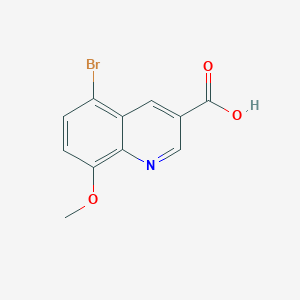
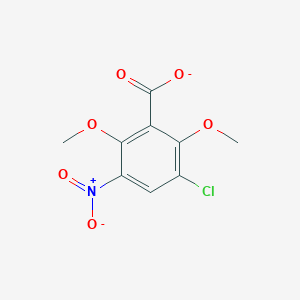

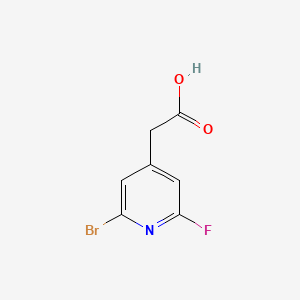
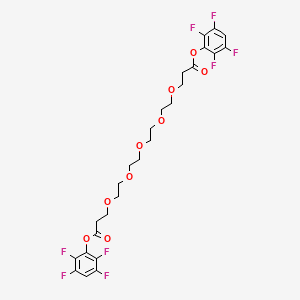

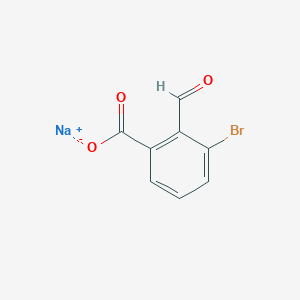
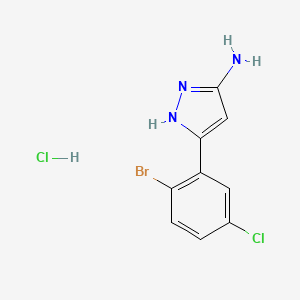
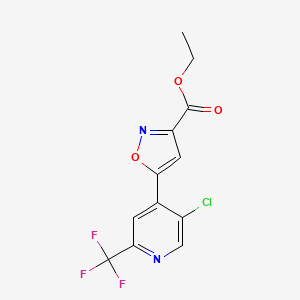
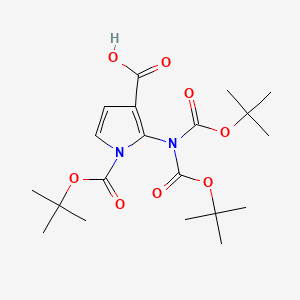
![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
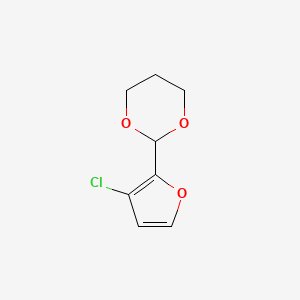
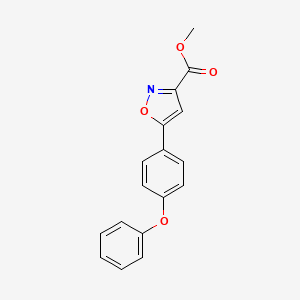
![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)
